molecular formula C55H66ClN7O9S B1649325 MZP-54 CAS No. 2010159-47-2

MZP-54

Cat. No.: B1649325
CAS No.: 2010159-47-2
M. Wt: 1036.7 g/mol
InChI Key: FYSWLIFIYIVHPI-DDWISSAJSA-N
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Scientific Research Applications

In Vitro Applications

MZP-54 has demonstrated significant efficacy in various in vitro studies:

  • Protein Degradation :
    • This compound exhibits a binding affinity (Kd) of 4 nM for the BD2 domain of BRD4, indicating strong interaction and specificity .
    • It effectively reduces the levels of BRD3 and BRD4 in human cell lines, such as HeLa cells, with reported DC50 values (the concentration required to reduce protein levels by 50%) of 8.1 nM for BRD4 and 7.3 nM for BRD3 .
  • Antiproliferative Activity :
    • In acute myeloid leukemia (AML) cell lines MV4;11 and HL60, this compound shows potent antiproliferative effects with EC50 values of approximately 7.3 nM and 6.6 nM respectively, demonstrating its potential as an anti-cancer agent .
  • cMyc Suppression :
    • The compound has been linked to the suppression of cMyc levels in treated cells, which is crucial since cMyc is often overexpressed in various cancers .

Binding Affinity and Cooperativity

This compound's functionality is heavily influenced by its binding characteristics:

  • Cooperativity : Studies indicate that this compound exhibits negative cooperativity when forming ternary complexes with VHL and BET proteins. This property can affect the efficiency of protein degradation .
  • Biophysical Data : The compound's binary Kd for VHL is reported at 105 nM, while the ternary Kd (in the presence of BRD4) is approximately 230 nM .

Case Studies

Several studies have utilized this compound to explore its potential applications:

  • Cancer Research :
    • A study highlighted the role of this compound in targeting BET proteins to inhibit cancer cell proliferation, particularly in AML models .
    • Researchers have noted that while this compound effectively degrades BRD3/4, it may not have significant effects on other BET family members, suggesting a unique selectivity profile that could be beneficial for therapeutic targeting .
  • Comparative Studies :
    • Comparative analyses with other PROTACs indicate that this compound may offer advantages over traditional BET inhibitors by providing more selective degradation profiles, which could minimize off-target effects associated with broader spectrum inhibitors .

Biological Activity

MZP-54 is a compound classified as a PROTAC (Proteolysis Targeting Chimera) that has garnered attention for its potential in targeted protein degradation, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of PROTACs

PROTACs are bifunctional molecules designed to induce ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. They typically consist of three components:

  • Targeting ligand : Binds to the protein of interest.
  • E3 ligase ligand : Binds to an E3 ubiquitin ligase.
  • Linker : Connects the two ligands.

This compound specifically targets members of the bromodomain and extraterminal (BET) protein family, which are implicated in various cancers.

This compound operates through a mechanism that involves the formation of a ternary complex between the target protein (e.g., Brd4), the E3 ligase (VHL), and itself. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Research indicates that this compound exhibits negative cooperativity , meaning that its binding affinity decreases with increasing concentrations of the target protein, which is significant for understanding its efficacy and dosing strategies .

Biological Activity Data

The biological activity of this compound has been assessed through various studies, particularly focusing on its antiproliferative effects in cancer cell lines.

Table 1: Biological Activity of this compound

Cell LineIC50 (nM)pEC50Max Reduction (%)
MV4;119.27.7783.5
HL609.07.4688.0
  • IC50 : The concentration required to inhibit 50% of cell proliferation.
  • pEC50 : The negative logarithm of the EC50 value, indicating potency.
  • Max Reduction : The maximum percentage reduction in protein levels relative to control.

These values suggest that this compound is effective at low nanomolar concentrations, demonstrating significant potential for therapeutic applications.

Study on Antiproliferative Effects

In a study utilizing MV4;11 and HL60 cells, this compound showed marked antiproliferative activity with concentration-dependent knockdown of BET proteins. The results indicated that while some PROTAC compounds exhibited comparable potency to traditional inhibitors, this compound's unique mechanism allows for more effective degradation over time .

Safety and Pharmacology Considerations

Safety pharmacology studies are crucial for assessing any potential adverse effects associated with this compound. Current research emphasizes the importance of evaluating both therapeutic efficacy and safety profiles to ensure that compounds like this compound can be administered at effective doses without unacceptable risks .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWLIFIYIVHPI-DDWISSAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66ClN7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010159-47-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.